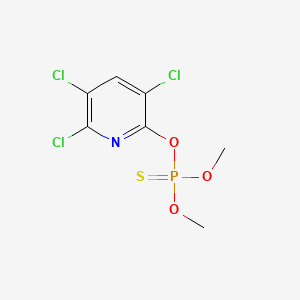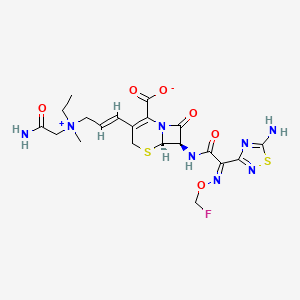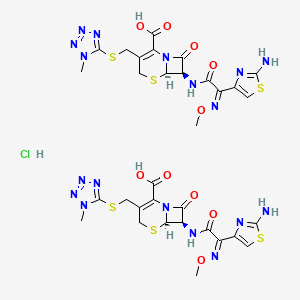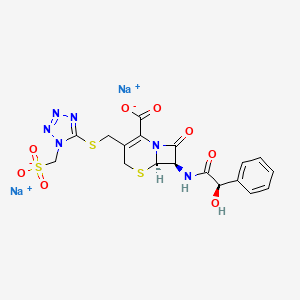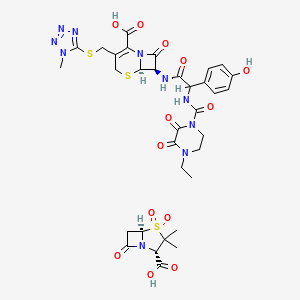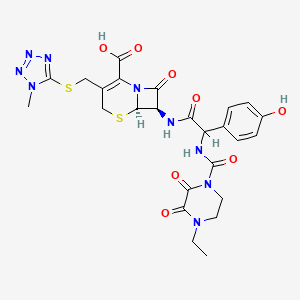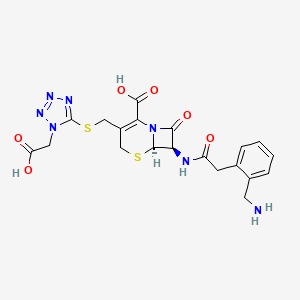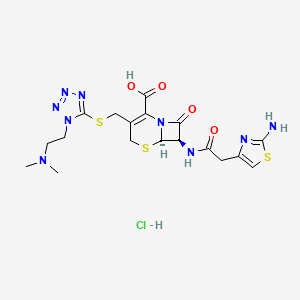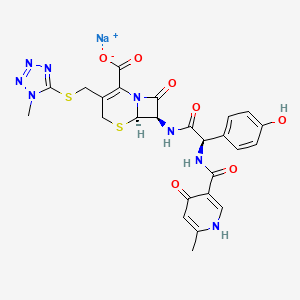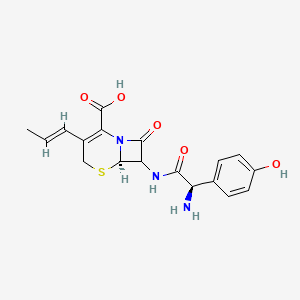
Diarylidgelb
Übersicht
Beschreibung
C.I. Pigment Yellow 13 is an organic compound and an azo compound. It is a widely used yellow pigment. It is also classified as a diarylide pigment, being derived from 3,3’-dichlorobenzidine . It is closely related to Pigment Yellow 12, wherein the two xylyl groups are replaced by phenyl .
Synthesis Analysis
The synthesis of C.I. Pigment Yellow 13 involves a process where the crude pigment is heated in an aqueous suspension to temperatures above 100° C . The product obtained has advantages of uniform particle size, soft particle, high tinting strength, stable performance, good light resistance, good solvent resistance, and good resistance transference in plastic .Molecular Structure Analysis
The molecular formula of C.I. Pigment Yellow 13 is C36H34Cl2N6O4 . The structure of pigment yellow 13 is non-planar, because of the 2- (inden-2-yl)quinoline and isoindoline fragments being twisted at the C8-N21 bond .Chemical Reactions Analysis
Pigment Yellow 13 is incompatible with strong oxidizing agents . When heated to decomposition, this compound emits very toxic fumes of chlorine and nitrogen oxides .Physical and Chemical Properties Analysis
C.I. Pigment Yellow 13 appears as a yellow powder . It has a specific gravity between 1.20 and 1.40, a bulk volume between 3.5 and 4.0 l/kg, and an average particle size between 50 and 150 nanometers . The pigment has a molar mass of 685.61 g·mol−1 .Relevant Papers The paper titled “Enhancement of filtration and dispersion properties of Pigment Yellow 14 via an in situ coating strategy onto ethylene–vinyl acetate wax” discusses a new in situ coating strategy to pre-disperse pigment . Another paper titled “Process for improving the application properties of pigment yellow 13” discusses a process for improving the application properties of Pigment Yellow 13 .
Wissenschaftliche Forschungsanwendungen
Verwendung in Druckfarben
Diarylidgelb ist eines der am häufigsten verwendeten gelben Pigmente im Druck . Es ist ein Standardpigment, das in der Druckfarben- und Verpackungsindustrie verwendet wird . Das Pigment Gelb 12 ist eines der drei Hauptfarbpigmente, die im Vierfarbdruck verwendet werden . Seine Verwendung ist im Druck sowohl in kommerziellen Anwendungen als auch in Heimfarbdruckern sowie im Textildruck allgegenwärtig .
Verwendung in Beschichtungen
Aufgrund ihrer Stabilität werden Diarylidgelbe in Beschichtungen verwendet . Diese Pigmente sind unlöslich, was sie ideal für die Verwendung in verschiedenen Beschichtungsarten macht .
Verwendung als Kunststoff-Farbstoffe
Diarylidgelbe werden auch als Farbstoffe in Kunststoffen verwendet . Ihre Unlöslichkeit und Stabilität machen sie für diese Anwendung geeignet .
Verwendung in der Konservierungswissenschaft
This compound wird in der Konservierungswissenschaft verwendet . Synthetische organische Pigmente (SOPs) mit Azogruppenbindungen, einschließlich this compound, wurden für die Verwendung in der Konservierungswissenschaft synthetisiert und charakterisiert .
Verwendung in historischen neuartigen Azopigmenten
This compound wird bei der Synthese von historischen neuartigen Azopigmenten verwendet . Diese Pigmente umfassen Vertreter der chemischen Klassen Arylid (Hansa)-Gelb, this compound und -Orange .
Verwendung bei der Untersuchung von Substituenteneffekten auf die Pigmentfarbe
This compound wird bei der Untersuchung von Substituenteneffekten auf die Pigmentfarbe verwendet . Eine Reihe synthetischer organischer Pigmente (SOPs) mit Azogruppenbindungen wurden synthetisiert und charakterisiert, um als Modellsysteme für diese Studie zu dienen .
Wirkmechanismus
Target of Action
Diarylide Yellow, also known as C.I. Pigment Yellow 13 or Monolite Yellow GL, is primarily used as a pigment in inks and related materials . Its primary targets are the materials it colors, including inks, coatings, and plastic colorants .
Mode of Action
Diarylide Yellow interacts with its targets by imparting color. The formation of Diarylide Yellow pigments involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilides . By varying both of these components, several pigments have been produced .
Biochemical Pathways
The biochemical pathways affected by Diarylide Yellow are those involved in the perception of color. Diarylide Yellow pigments exist as yellow powders of low solubility in water . They often are yellow or yellow-green . The pigments’ colors can range from yellow to green .
Pharmacokinetics
It’s worth noting that diarylide yellow pigments are insoluble , which would impact their distribution and excretion if they were to enter the body.
Result of Action
The molecular and cellular effects of Diarylide Yellow’s action are the imparting of color to the materials it is used in. As a pigment, Diarylide Yellow is one of the three main colored pigments used in the four-color process of color printing . Its use is ubiquitous in printing both in commercial applications and in home color printers, as well as in textile printing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diarylide Yellow. For instance, Diarylide Yellow pigments are considered to be non-toxic . There is evidence that these pigments degrade when exposed to temperatures above 200 °c to release 3,3’-dichlorobenzidine, a carcinogen . This suggests that high temperatures could potentially influence the action and stability of Diarylide Yellow.
Biochemische Analyse
Biochemical Properties
Diarylide Yellow plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with acetoacetanilides and diazonium salts during its synthesis . These interactions are crucial for the formation of the pigment, which involves the coupling of these components to form the final product. The nature of these interactions is primarily based on the formation of azo bonds, which contribute to the pigment’s stability and color properties.
Cellular Effects
Diarylide Yellow has been observed to influence various cellular processes. It is known to be relatively non-toxic, but its degradation products, such as 3,3’-dichlorobenzidine, can be harmful . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to high temperatures can lead to the release of 3,3’-dichlorobenzidine, which can interfere with cellular functions and potentially lead to carcinogenic effects .
Molecular Mechanism
The molecular mechanism of Diarylide Yellow involves its interaction with biomolecules at the molecular level. The pigment exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The formation of azo bonds during its synthesis is a key aspect of its molecular mechanism . These bonds contribute to the pigment’s stability and its ability to resist degradation under various conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diarylide Yellow can change over time. The pigment is known for its stability, but it can degrade when exposed to high temperatures, leading to the release of harmful byproducts . Long-term studies have shown that the pigment can maintain its color and stability under controlled conditions, but its degradation products can have adverse effects on cellular functions over time.
Dosage Effects in Animal Models
The effects of Diarylide Yellow vary with different dosages in animal models. At low doses, the pigment is relatively non-toxic, but at high doses, it can lead to toxic or adverse effects . Studies have shown that high doses of Diarylide Yellow can cause the release of 3,3’-dichlorobenzidine, which is a known carcinogen. This highlights the importance of controlling the dosage to minimize potential health risks.
Metabolic Pathways
Diarylide Yellow is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The pigment undergoes metabolic transformations that can lead to the formation of degradation products . These metabolic pathways are crucial for understanding the pigment’s stability and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Diarylide Yellow within cells and tissues involve interactions with transporters and binding proteins. The pigment is known to be relatively insoluble in water, which affects its distribution within biological systems . Its localization and accumulation are influenced by its interactions with cellular components, which can impact its overall activity and function.
Subcellular Localization
The subcellular localization of Diarylide Yellow is influenced by its chemical properties and interactions with cellular components. The pigment can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its activity and potential effects on cellular functions.
Eigenschaften
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBRPFISOTXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5102-83-0 | |
| Record name | Pigment Yellow 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 21100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 13 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RYS681QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


